Cas no 3933-77-5 (2H-BENZOTRIAZOLE, 2-(4-CHLOROPHENYL)-)

2-(4-Chlorophenyl)-2H-benzotriazole is a benzotriazole derivative characterized by its chlorophenyl substituent, which enhances its stability and functional utility. This compound is primarily valued for its role as an intermediate in organic synthesis, particularly in the development of UV absorbers and corrosion inhibitors. Its molecular structure contributes to effective light absorption and chemical resistance, making it suitable for applications in polymer stabilization and coatings. The chlorophenyl group further improves its compatibility with hydrophobic matrices, ensuring uniform dispersion in various formulations. This compound exhibits high thermal stability and low volatility, meeting stringent industrial requirements for performance and safety.
2H-BENZOTRIAZOLE, 2-(4-CHLOROPHENYL)- structure
3933-77-5 structure
Product Name:2H-BENZOTRIAZOLE, 2-(4-CHLOROPHENYL)-
CAS No:3933-77-5
MF:C12H8ClN3
MW:229.665020942688
CID:3283791
PubChem ID:5169154
Update Time:2025-11-07

2H-BENZOTRIAZOLE, 2-(4-CHLOROPHENYL)- Chemical and Physical Properties

Names and Identifiers

    • 2H-BENZOTRIAZOLE, 2-(4-CHLOROPHENYL)-
    • 2-(4-Chlorobenzyl)-2H-benzo[d][1,2,3]triazole
    • 2-[(4-Chlorophenyl)methyl]-2H-1,2,3-benzotriazole
    • starbld0021154
    • 2-[(4-chlorophenyl)methyl]benzotriazole
    • 3933-77-5
    • Inchi: 1S/C12H8ClN3/c13-9-5-7-10(8-6-9)16-14-11-3-1-2-4-12(11)15-16/h1-8H
    • InChI Key: RPSGAAZIXGOPKL-UHFFFAOYSA-N
    • SMILES: N1=C2C=CC=CC2=NN1C1=CC=C(Cl)C=C1

Computed Properties

  • Exact Mass: 243.0563250Da
  • Monoisotopic Mass: 243.0563250Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 30.7Ų

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Additional information on 2H-BENZOTRIAZOLE, 2-(4-CHLOROPHENYL)-

Recent Advances in the Study of 2H-Benzotriazole, 2-(4-Chlorophenyl)- (CAS: 3933-77-5): A Comprehensive Research Brief

The compound 2H-Benzotriazole, 2-(4-Chlorophenyl)- (CAS: 3933-77-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzotriazole core and a 4-chlorophenyl substituent, exhibits unique chemical properties that make it a promising candidate for various applications, including drug development, material science, and agrochemicals. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, shedding light on its multifaceted roles in modern chemistry and medicine.

One of the key areas of interest is the compound's role as a pharmacophore in drug design. Researchers have identified its ability to interact with biological targets, such as enzymes and receptors, due to its structural features. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2H-Benzotriazole, 2-(4-Chlorophenyl)- exhibit inhibitory activity against certain kinases involved in inflammatory pathways. This finding suggests potential applications in developing anti-inflammatory drugs, although further in vivo studies are required to validate these effects.

In addition to its pharmacological potential, the compound has also been investigated for its utility in material science. A recent report in Advanced Materials highlighted its use as a corrosion inhibitor in industrial applications. The study revealed that 2H-Benzotriazole, 2-(4-Chlorophenyl)- forms a protective layer on metal surfaces, significantly reducing oxidation rates. This property is particularly valuable in environments where metals are exposed to harsh conditions, such as in marine or chemical processing industries.

Another noteworthy development is the optimization of synthetic routes for 2H-Benzotriazole, 2-(4-Chlorophenyl)-. Traditional methods often involve multi-step reactions with low yields, but recent advancements in catalytic processes have improved efficiency. A 2024 paper in Organic Letters described a novel one-pot synthesis using palladium catalysis, achieving higher yields and reduced environmental impact. This innovation could facilitate larger-scale production, making the compound more accessible for research and industrial use.

Despite these promising findings, challenges remain in fully understanding the compound's safety profile and long-term effects. Preliminary toxicological studies indicate that while 2H-Benzotriazole, 2-(4-Chlorophenyl)- is generally stable, certain derivatives may exhibit cytotoxicity at high concentrations. Researchers emphasize the need for comprehensive risk assessments before widespread application, particularly in pharmaceutical contexts. Ongoing studies aim to address these gaps, with a focus on structure-activity relationships and metabolic pathways.

In conclusion, 2H-Benzotriazole, 2-(4-Chlorophenyl)- (CAS: 3933-77-5) represents a versatile compound with significant potential across multiple disciplines. Its dual role as a bioactive molecule and a functional material underscores its importance in contemporary research. Future investigations will likely explore its applications in targeted drug delivery, sustainable materials, and beyond, solidifying its place in the chemical and pharmaceutical landscapes.

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